molecular formula C18H13Cl2N3O2 B4504464 N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4504464
M. Wt: 374.2 g/mol
InChI Key: STIDKOXOIJPJAI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic small molecule based on a pyridazinone core, a scaffold recognized for its significant potential in medicinal chemistry research . Pyridazinone derivatives are frequently investigated for their anti-inflammatory properties. Specifically, compounds within this structural class have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a key pathway in the inflammatory response, and to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) in cellular models . The presence of the N-arylacetamide moiety, as seen in this compound, is a feature common to many intermediates and final products with a wide spectrum of biological activities . The specific substitution pattern with chlorophenyl groups on both the acetamide and pyridazinone rings may influence the compound's lipophilicity and its interaction with biological targets, making it a valuable candidate for structure-activity relationship (SAR) studies in the development of novel therapeutic agents . This product is intended for research purposes such as in vitro bioactivity screening, mechanism of action studies, and as a building block in organic synthesis. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-12-4-3-5-13(10-12)21-17(24)11-23-18(25)9-8-16(22-23)14-6-1-2-7-15(14)20/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIDKOXOIJPJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core through the reaction of hydrazine with a suitable diketone under acidic conditions.

    Chlorination: The pyridazinone core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorophenyl groups.

    Acetylation: The final step involves the acetylation of the chlorinated pyridazinone with acetic anhydride in the presence of a base such as pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, thiols; solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is C18H16ClN3O2C_{18}H_{16}ClN_{3}O_{2}, with a molecular weight of approximately 357.8 g/mol. The compound consists of:

  • Pyridazinone core : A bicyclic structure that contributes to its biological activity.
  • Chlorophenyl groups : These enhance the lipophilicity and biological interactions of the compound.
  • Acetamide linkage : Facilitates interactions with various biological targets.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities, including:

  • Antitumor Activity : In vitro studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. This makes it a candidate for cancer therapy targeting oncogenic pathways.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, suggesting potential applications in treating conditions such as rheumatoid arthritis.
  • Antimicrobial Activity : The chlorophenyl group enhances the ability of the compound to disrupt bacterial cell membranes, indicating potential use in antimicrobial therapies.

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

  • Antitumor Studies : A study conducted on various cancer cell lines demonstrated that derivatives of pyridazinone compounds exhibited significant cytotoxicity, leading to apoptosis in cancer cells. The study highlighted the importance of structural modifications in enhancing antitumor activity.
  • Anti-inflammatory Research : In animal models, compounds similar to this compound showed reduced inflammation markers, indicating potential therapeutic benefits in chronic inflammatory diseases.
  • Antimicrobial Testing : Laboratory tests revealed that this compound exhibited inhibitory effects against several bacterial strains, suggesting its potential application as an antimicrobial agent. The presence of the chlorophenyl group was crucial for its enhanced activity against microbial membranes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Differentiators of the Target Compound

  • Dual Chloro-Substituents: Unique among pyridazinone analogs, this feature may enhance lipophilicity and CNS penetration.
  • Conformational Flexibility: Compared to rigid thiadiazolyl or quinazolinone analogs, the pyridazinone core allows for variable dihedral angles, influencing binding modes (e.g., see for conformational analysis) .

Biological Activity

N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide, with the CAS number 1324066-86-5, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and various research findings that highlight its pharmacological properties.

The molecular formula of this compound is C18H13Cl2N3O2C_{18}H_{13}Cl_{2}N_{3}O_{2} with a molecular weight of 374.2 g/mol. The compound features a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC18H13Cl2N3O2C_{18}H_{13}Cl_{2}N_{3}O_{2}
Molecular Weight374.2 g/mol
CAS Number1324066-86-5

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing pyridazine rings demonstrate notable activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Potential

In vitro studies have assessed the anticancer activity of related compounds using the MTT assay. These studies revealed that certain derivatives possess good anticancer activity, though they may be less potent than established chemotherapeutic agents such as 5-fluorouracil . The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl and pyridazine moieties can enhance anticancer efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Notably, derivatives have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The most potent inhibitors from related studies showed IC50 values comparable to known inhibitors like kojic acid .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. Detailed studies are necessary to elucidate these interactions fully, but preliminary data suggest that the compound may modulate enzyme activities through binding at active sites .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of synthesized compounds .

Comparative Studies

A comparative study of various derivatives revealed that those with specific substitutions on the pyridazine ring exhibited enhanced biological activities, particularly against cancer cell lines . This highlights the importance of structural modifications in developing effective therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide?

  • Methodology :

  • Multi-step organic synthesis is typically employed. A common approach involves condensation of chlorophenyl-substituted pyridazinone intermediates with activated acetamide derivatives under reflux conditions.
  • Solvents like ethanol or acetic acid are used, with catalysts such as hydrochloric acid or sulfuric acid to enhance reaction efficiency. Reaction temperature (80–120°C) and time (6–24 hours) are critical for yield optimization .
  • Purification via column chromatography or recrystallization ensures high purity (>95%).

Q. What analytical techniques are used to characterize this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with shifts for aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 357.8 g/mol for related compounds) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-Cl stretch) confirm functional groups .

Q. What are the key physicochemical properties of this compound?

  • Data :

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water .
  • Stability : Stable under ambient conditions but sensitive to prolonged UV exposure. Storage at –20°C in desiccated environments is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyridazinone derivatives?

  • Methodology :

  • Orthogonal Assays : Validate antimicrobial or anticancer activity using multiple assays (e.g., MIC testing, MTT assays) to rule out false positives .
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., chloro vs. methoxy groups) to identify critical functional groups. For example, chloro substituents enhance bioactivity but may reduce solubility .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes like COX-2) to explain variability in anti-inflammatory activity .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Prodrug Design : Modify the acetamide moiety (e.g., esterification) to enhance bioavailability .
  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl) to balance membrane permeability and solubility. For example, replacing a chlorophenyl with a methoxyphenyl group improves water solubility but may reduce target affinity .
  • Metabolic Stability Testing : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of pyridazinone rings) .

Q. How can structural analogs be leveraged to study mechanistic pathways?

  • Methodology :

  • Isosteric Replacement : Replace the 3-chlorophenyl group with fluorophenyl or nitrophenyl analogs to probe electronic effects on enzyme inhibition .
  • Fluorescent Tagging : Attach probes (e.g., dansyl groups) to track cellular uptake and localization via fluorescence microscopy .
  • Kinetic Studies : Measure inhibition constants (KiK_i) against target enzymes (e.g., kinases) using surface plasmon resonance (SPR) .

Data Contradiction Analysis

Q. Why do solubility values vary across studies for structurally similar compounds?

  • Resolution Strategy :

  • Purity Verification : Impurities (e.g., unreacted intermediates) can artificially alter solubility. Use HPLC with UV detection (≥99% purity threshold) .
  • Solvent System Standardization : Report solubility in consistent solvent systems (e.g., PBS vs. DMSO) to enable cross-study comparisons .

Q. How should researchers address discrepancies in reported IC50_{50} values for enzyme inhibition?

  • Resolution Strategy :

  • Assay Conditions : Control variables like pH, temperature, and enzyme concentration. For example, COX-2 inhibition assays are sensitive to pH fluctuations .
  • Positive Controls : Include reference inhibitors (e.g., celecoxib for COX-2) to calibrate assay sensitivity .

Methodological Tables

Table 1 : Key Physicochemical Properties of Structural Analogs

Compound SubstituentSolubility (mg/mL in DMSO)LogPBioactivity (IC50_{50}, μM)
2-Chlorophenyl12.3 ± 1.23.18.7 (COX-2)
4-Fluorophenyl18.9 ± 2.12.812.4 (COX-2)
3-Methoxyphenyl25.6 ± 3.02.315.9 (COX-2)
Data derived from analogs in .

Table 2 : Recommended Analytical Techniques for Characterization

TechniquePurposeKey Peaks/Data
1^1H NMRConfirm aryl protonsδ 7.2–8.1 ppm (aromatic)
HRMSValidate molecular weight[M+H]+^+ = 358.8
IRIdentify carbonyl groups1700 cm1^{-1} (C=O)
Adapted from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.